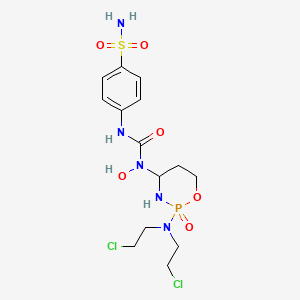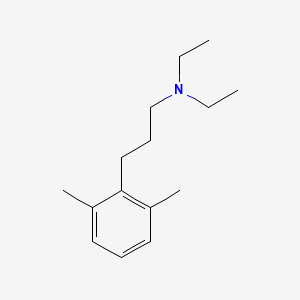
Behenamidoethyl diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Behenamidoethyl diethylamine is an organic compound that belongs to the class of amines. It is derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is commonly used in cosmetic products, particularly in hair conditioning formulations, due to its ability to leave hair easy to comb, supple, soft, and shiny .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Behenamidoethyl diethylamine can be synthesized through the reaction of behenic acid with diethylamine. The process involves the amidation of behenic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where behenic acid and diethylamine are combined in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Behenamidoethyl diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
Behenamidoethyl diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug formulations.
Industry: Widely used in the formulation of hair care products and other personal care items
Mecanismo De Acción
The mechanism of action of behenamidoethyl diethylamine involves its interaction with hair proteins and other biomolecules. The compound’s amine group can form hydrogen bonds with keratin, enhancing the hair’s texture and manageability. Additionally, its long hydrophobic chain helps to smooth the hair cuticle, providing a shiny and soft appearance .
Comparación Con Compuestos Similares
Similar Compounds
- Stearamidoethyl diethylamine
- Oleamidoethyl diethylamine
- Lauramidoethyl diethylamine
Comparison
Behenamidoethyl diethylamine is unique due to its long-chain fatty acid (behenic acid) component, which provides superior conditioning properties compared to shorter-chain analogs like lauramidoethyl diethylamine. The longer chain length enhances its ability to smooth and soften hair, making it a preferred choice in high-end hair care formulations .
Propiedades
Número CAS |
108737-15-1 |
|---|---|
Fórmula molecular |
C28H58N2O |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C28H58N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28(31)29-26-27-30(5-2)6-3/h4-27H2,1-3H3,(H,29,31) |
Clave InChI |
KHPAAXRLVYMUHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















